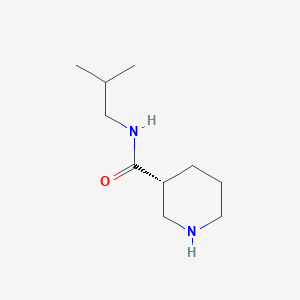(3R)-N-(2-methylpropyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC20187999
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | (3R)-N-(2-methylpropyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | UYQMSGBRYUFUIH-SECBINFHSA-N |
| Isomeric SMILES | CC(C)CNC(=O)[C@@H]1CCCNC1 |
| Canonical SMILES | CC(C)CNC(=O)C1CCCNC1 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(3R)-N-(2-methylpropyl)piperidine-3-carboxamide belongs to the piperidine carboxamide class, characterized by a six-membered piperidine ring with a carboxamide substituent at the 3-position. The 2-methylpropyl (isobutyl) group attached to the amide nitrogen introduces steric bulk, potentially influencing receptor binding kinetics. The compound’s IUPAC name, N-(2-methylpropyl)piperidine-3-carboxamide, reflects this substitution pattern, while its canonical SMILES string () provides a standardized representation of its connectivity.
Stereochemical Considerations
The 3R configuration confers distinct three-dimensional properties to the molecule. Stereoisomerism in piperidine derivatives is critical for biological activity, as demonstrated by studies on opioid receptor antagonists like JDTic and LY255582, where stereochemistry markedly affects receptor selectivity and potency . For (3R)-N-(2-methylpropyl)piperidine-3-carboxamide, the 3R enantiomer may exhibit unique interactions with biological targets compared to its 3S counterpart, though empirical data remain limited.
Table 1: Comparative Properties of (3R)-N-(2-methylpropyl)piperidine-3-carboxamide and Its Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 184.28 | 220.74 |
| CAS Number | Not Provided | 937725-08-1 |
| Solubility | Likely polar organic solvents | Enhanced water solubility |
Synthesis and Characterization
Synthetic Pathways
While explicit details on the synthesis of (3R)-N-(2-methylpropyl)piperidine-3-carboxamide are scarce, analogous piperidine carboxamides are typically synthesized via amide bond formation between a piperidine carboxylic acid derivative and an alkylamine. For example, LY255582—a related κ-opioid receptor antagonist—was prepared by coupling a substituted piperidine carboxylic acid with an isobutylamine derivative under standard peptide coupling conditions (e.g., HBTU/NEt₃ in CH₂Cl₂) . Applying similar methodology, the 3R enantiomer could be obtained through chiral resolution or asymmetric synthesis, though no specific protocols are publicly documented.
Analytical Characterization
Key spectroscopic and chromatographic data for this compound include:
-
Standard InChI:
-
InChIKey:
These identifiers facilitate database searches and reproducibility in synthetic workflows.
Pharmacological Profile and Mechanisms
Comparative Pharmacodynamics
The hydrochloride salt form of this compound () likely improves bioavailability through enhanced aqueous solubility, a common strategy in drug development. For example, LY255582’s hydrochloride salt demonstrated superior in vivo stability compared to its free base .
Table 2: Opioid Receptor Antagonism of Select Piperidine Derivatives
| Compound | μ | κ | Selectivity (κ/μ) |
|---|---|---|---|
| LY255582 | 0.04 | 0.3 | 7.5 |
| Deoxy-LY255582 | 1.6 | 40.6 | 25.4 |
| JDTic | 0.02 | 25 | 1250 |
Research Gaps and Future Directions
Current literature emphasizes the need for:
-
Mechanistic Studies: Elucidating the compound’s interactions with biological targets, such as G-protein-coupled receptors or ion channels.
-
Stereochemical Optimization: Comparing the 3R and 3S enantiomers in preclinical models to identify therapeutically relevant configurations.
-
Salt Form Comparisons: Evaluating the pharmacokinetic differences between the free base and hydrochloride salt.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume